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Introduction

Quantitative analysis of cellular DNA content is a cornerstone of research in cell biology,
oncology, and drug development. The Feulgen reaction, utilizing Pararosaniline-based Schiff
reagent, is a robust and specific method for the stoichiometric staining of DNA. This technique
allows for the precise measurement of nuclear DNA content in individual cells, providing
valuable insights into cell cycle status, ploidy levels, and the effects of therapeutic agents on
cellular proliferation.

The underlying principle of the Feulgen reaction involves two key steps.[1] First, acid hydrolysis
removes purine bases from the DNA, unmasking aldehyde groups on the deoxyribose sugar.[1]
[2] Subsequently, the Schiff reagent, prepared from Pararosaniline acetate, reacts with these
aldehyde groups to form a stable, colored magenta compound.[1][2] The intensity of this color
is directly proportional to the amount of DNA present in the nucleus, enabling quantification
through methods such as microspectrophotometry (absorbance) or cytofluorometry
(fluorescence).[1][3][4] This application note provides detailed protocols for both colorimetric
and fluorometric quantitative DNA analysis using Pararosaniline acetate.

Data Presentation

The quantitative relationship between DNA content and the signal generated by the
Pararosaniline-Feulgen reaction is linear. The following tables provide illustrative data for
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absorbance and fluorescence measurements. It is crucial to generate a standard curve with
known DNA standards for each experiment to ensure accurate quantification.

Table 1: lllustrative Quantitative Data for Absorbance-Based DNA Analysis

Integrated Optical Density (IOD) at 570 nm

DNA Standard (picograms/nucleus) . .
(Arbitrary Units)

2.5 (e.g., Chicken Erythrocyte) 0.150
5.0 0.300
7.3 (e.g., Human Diploid G1) 0.438
10.0 0.600
14.6 (e.g., Human Diploid G2/M) 0.876
20.0 1.200

Table 2: lllustrative Quantitative Data for Fluorescence-Based DNA Analysis

DNA Standard (picograms/nucleus) Relative Fluorescence Units (RFU)
2.5 (e.g., Chicken Erythrocyte) 1250

5.0 2500

7.3 (e.g., Human Diploid G1) 3650

10.0 5000

14.6 (e.g., Human Diploid G2/M) 7300

20.0 10000

Experimental Protocols
Protocol 1: Preparation of Pararosaniline-Schiff Reagent

This protocol describes the preparation of the Schiff reagent, a critical component for the
Feulgen reaction.[1]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.k-state.edu/wgrc/resources/electronic_lab/feul_stain_prot.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Materials:

Pararosaniline acetate (or hydrochloride)

Hydrochloric acid (HCI), 1N

Potassium metabisulfite (K2S205)

Activated charcoal

Distilled water

Procedure:

Dissolve 1 gram of Pararosaniline acetate in 200 mL of boiling distilled water.
e Shake thoroughly and cool the solution to 50°C.

« Filter the solution.

« To the filtrate, add 30 mL of 1N HCI.

o Cool the solution to room temperature.

e Add 1 gram of potassium metabisulfite and allow the solution to stand in the dark overnight,
or until it becomes a light straw or faint pink color.

« If the solution is not completely decolorized, add 0.5 grams of activated charcoal, shake for 2
minutes, and filter through a coarse filter.

o Store the reagent in a tightly stoppered, dark bottle at 4°C.

Protocol 2: Quantitative DNA Analysis by
Microspectrophotometry (Absorbance)

This protocol outlines the procedure for staining cellular DNA for quantitative analysis using a
microspectrophotometer or an automated image cytometry system.
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Materials:

o Cell sample (e.g., cell culture monolayers, tissue sections, or cell smears on slides)

o Fixative (e.g., 10% neutral buffered formalin or Carnoy's fluid)

e Hydrochloric acid (HCI), 1N and 5N

» Pararosaniline-Schiff Reagent (prepared as in Protocol 1)

o Sulfite wash solution (10% potassium metabisulfite, 1N HCI, distilled water)

o Ethanol series (70%, 95%, 100%)

e Xylene

e Mounting medium

Procedure:

» Fixation: Fix the cell samples according to standard laboratory procedures.

o Hydration: Rehydrate the samples by passing them through a descending series of ethanol
concentrations to distilled water.

e Acid Hydrolysis:

o Option A: Immerse slides in 1IN HCI at 60°C for 8-12 minutes.[1][2]

o Option B: Immerse slides in 5N HCI at room temperature for 20-60 minutes.

e Rinsing: Briefly rinse the slides in cool 1N HCI and then in distilled water.

o Staining: Immerse the slides in the Pararosaniline-Schiff reagent in the dark for 30-90
minutes at room temperature.[1]

e Washing: Wash the slides three times (2 minutes each) in freshly prepared sulfite wash
solution.
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e Final Rinse: Rinse the slides in running tap water for 5-10 minutes.

o Dehydration and Mounting: Dehydrate the slides through an ascending ethanol series, clear
in xylene, and mount with a suitable mounting medium.

o Measurement: Measure the integrated optical density (IOD) of at least 200 stained nuclei per
sample using a microspectrophotometer at a wavelength of approximately 570 nm.

Protocol 3: Quantitative DNA Analysis by
Cytofluorometry (Fluorescence)

This protocol is adapted for the quantitative analysis of DNA content using a cytofluorometer or
a flow cytometer. The Pararosaniline-Feulgen stain can also be measured fluorometrically.[3]

Materials:

e Cell suspension

» Fixative (e.g., 70% ethanol)

e Hydrochloric acid (HCI), 1IN

o Pararosaniline-Schiff Reagent (prepared as in Protocol 1)
e Phosphate-buffered saline (PBS)

Procedure:

o Fixation: Fix cells in suspension with ice-cold 70% ethanol while vortexing. Store at 4°C for
at least 30 minutes.

e Washing: Centrifuge the cells and wash twice with PBS.
o Acid Hydrolysis: Resuspend the cell pellet in 1N HCI and incubate at 60°C for 8-10 minutes.

o Neutralization: Immediately add an equal volume of room temperature PBS to stop the
hydrolysis. Centrifuge and wash the cells twice with PBS.
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o Staining: Resuspend the cell pellet in Pararosaniline-Schiff reagent and incubate in the dark
at room temperature for 30-60 minutes.

e Washing: Centrifuge the cells and wash twice with PBS.

e Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. The fluorescence
emission maximum is typically in the range of 600-630 nm.[3]
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Caption: Principle of the Feulgen Reaction for DNA Quantification.
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Caption: General Experimental Workflow for Quantitative DNA Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.k-state.edu/wgrc/resources/electronic_lab/feul_stain_prot.html
https://www.uzhnu.edu.ua/uk/infocentre/get/23872
https://pubmed.ncbi.nlm.nih.gov/55406/
https://pubmed.ncbi.nlm.nih.gov/55406/
https://en.wikipedia.org/wiki/Feulgen_stain
https://www.benchchem.com/product/b147763#quantitative-dna-analysis-protocol-using-pararosaniline-acetate
https://www.benchchem.com/product/b147763#quantitative-dna-analysis-protocol-using-pararosaniline-acetate
https://www.benchchem.com/product/b147763#quantitative-dna-analysis-protocol-using-pararosaniline-acetate
https://www.benchchem.com/product/b147763#quantitative-dna-analysis-protocol-using-pararosaniline-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

